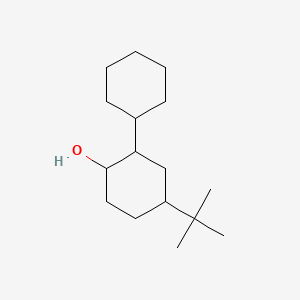

2-Cyclohexyl-4-tert-butyl cyclohexanol

Description

Properties

CAS No. |

55538-59-5 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

4-tert-butyl-2-cyclohexylcyclohexan-1-ol |

InChI |

InChI=1S/C16H30O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h12-15,17H,4-11H2,1-3H3 |

InChI Key |

MWLJRXJLIWTESD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(C(C1)C2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-tert-butyl cyclohexanol can be achieved through several methods. One common method involves the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a suitable solvent like ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol. The choice of catalyst, such as Raney nickel or rhodium-carbon, can influence the isomer distribution of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4-tert-butyl cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like chromic acid or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexanol derivatives .

Scientific Research Applications

2-Cyclohexyl-4-tert-butyl cyclohexanol has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-tert-butyl cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 4-tert-Butylcyclohexanol (CAS 98-52-2)

- Structure: A monocyclic alcohol with a tert-butyl group at the 4-position.

- Synthesis: Prepared via catalytic hydrogenation of 4-tert-butylcyclohexanone using iridium tetrachloride and trimethyl phosphite in 2-propanol .

- Key Properties : Molecular weight 156.27 g/mol, boiling point ~230°C, and solubility in alcohols and hydrocarbons .

(b) 4-tert-Butyl-2-cyclohexylphenol (CAS 5450-24-8)

- Structure: A phenolic derivative with a cyclohexyl group at the 2-position and a tert-butyl group at the 4-position.

- Key Properties: Molecular weight 232.36 g/mol, higher lipophilicity compared to cyclohexanol derivatives due to the aromatic phenol ring .

(c) 2-Cyclohexyl-4-tert-butyl Cyclohexanol

- Structure: Combines features of both analogs—cyclohexanol backbone with bulky substituents.

Physicochemical Properties

Notes:

- The tert-butyl group increases thermal stability and reduces volatility across all compounds.

- The cyclohexyl group in this compound likely enhances lipophilicity, similar to the phenolic analog .

Reactivity and Catalytic Behavior

- Oxidation: Fe(III) complexes catalyze cyclohexanol oxidation to cyclohexanone with up to 15% yield under microwave irradiation . For this compound, steric hindrance may reduce oxidation rates compared to simpler analogs.

- Biocatalytic Conversion: Cyclohexanol derivatives are converted to ε-caprolactone (ε-CL) in cascades using engineered enzymes. Bulky substituents (e.g., tert-butyl) may inhibit enzyme activity, as seen in reduced ε-CL yields when cyclohexanol concentrations exceed 0.4 mM .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.